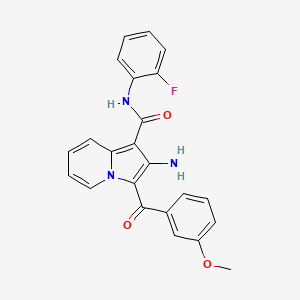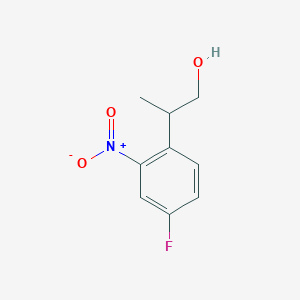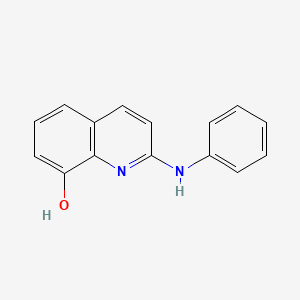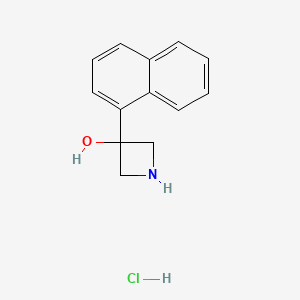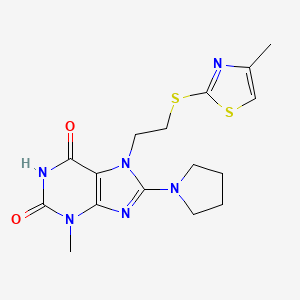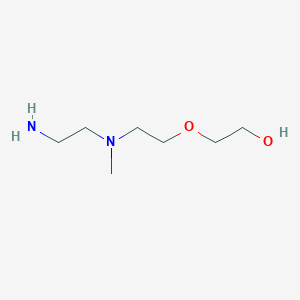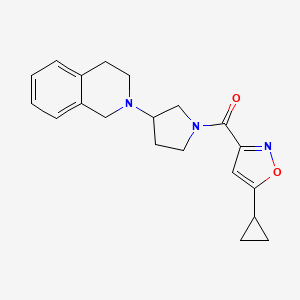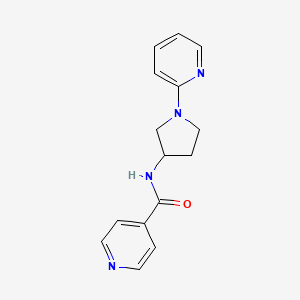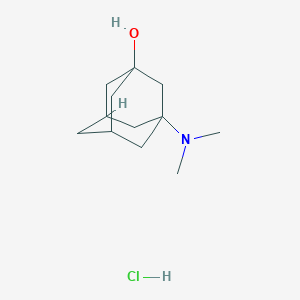
3-(Dimethylamino)adamantan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H22ClNO . It is used in research and has a molecular weight of 231.76.
Synthesis Analysis
The synthesis of adamantane derivatives, including this compound, involves various methods. For instance, dehydroadamantanes can be synthesized by a reaction of 1,3-dibromoadamantane with lithium in THF at room temperature . Another method involves the reaction of 3-(trifl uoromethyl)-1-nitroxyada-mantane with ethyl carbamate in 94% H2SO4 at room temperature .Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane core, which is a highly symmetrical cage-like structure composed of three cyclohexane rings .Chemical Reactions Analysis
Adamantane derivatives, including this compound, are known for their high reactivity. This makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .科学的研究の応用
Molecular Recognition and Complex Formation
One study explored the synthesis and crystal structures of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane and its complexes, demonstrating its versatility as an assembler of one-dimensional motifs. This molecule exhibited adaptability in its hydrogen-bonding subunits to generate persistently one-dimensional motifs, such as infinite zig-zag ribbons and chains with both Cu(II) ions and dicarboxylic acids (Karle, Ranganathan, & Haridas, 1997).
Synthesis and Structural Analysis
Another study focused on the synthesis, structural, and conformational study of 6-hydroxy (or acyloxy) derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane system. This work provided insights into the stereoelectronic effects within the adamantane cage system, offering valuable information on the synthesis and properties of adamantane derivatives (Fernández et al., 1990).
Antimicrobial and Anti-HIV Activities
Further research into 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones revealed significant antimicrobial and anti-HIV-1 activities. These compounds were synthesized and tested against various strains of bacteria and the yeast-like pathogenic fungus Candida albicans, with some compounds showing potent activity, particularly against Gram-positive bacteria. Additionally, the anti-HIV-1 activity of these compounds was assessed, highlighting the therapeutic potential of adamantane derivatives (El-Emam et al., 2004).
Oxidation and Functionalization of Adamantane
Research into oxidations by methyl(trifluoromethyl)dioxirane demonstrated the direct conversion of adamantane into adamantan-1,3,5-triol and adamantan-1,3,5,7-tetraol under mild conditions. This study provided a novel method for the hydroxylation of adamantane, showcasing the chemical versatility and reactivity of adamantane derivatives (Mello et al., 1990).
Catalysis and Homogeneous Partial Oxidation of Alkanes
In another study, cobalt, nickel, and copper complexes with tripodal 4N ligands were synthesized and tested as homogeneous catalysts for the partial oxidation of cyclohexane and adamantane. These complexes demonstrated the potential of adamantane derivatives in catalyzing the partial oxidation of inert hydrocarbons, highlighting their application in homogeneous catalysis (Tordin et al., 2013).
Safety and Hazards
将来の方向性
The future directions in the research of adamantane derivatives, including 3-(Dimethylamino)adamantan-1-ol hydrochloride, involve the development of novel methods for their preparation and the investigation of their potential applications in various fields. This includes their use as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
特性
IUPAC Name |
3-(dimethylamino)adamantan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-13(2)11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJXFSWTZHAEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

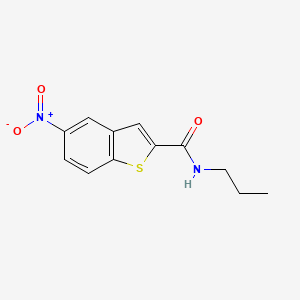

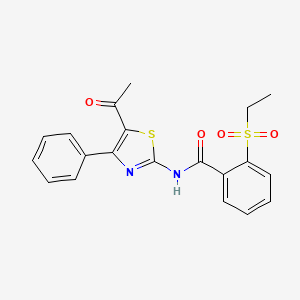
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
